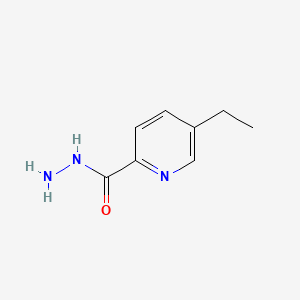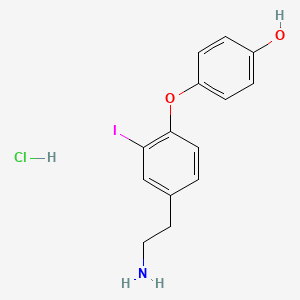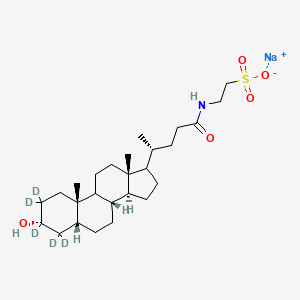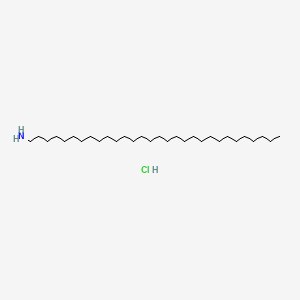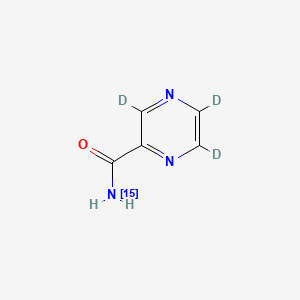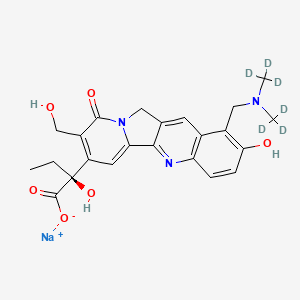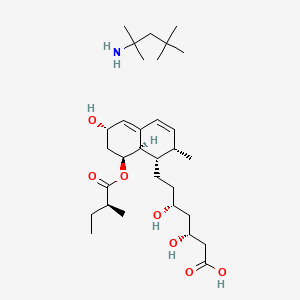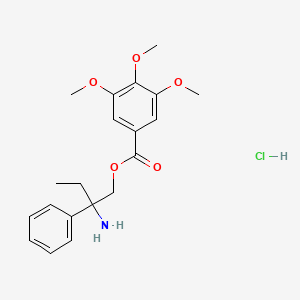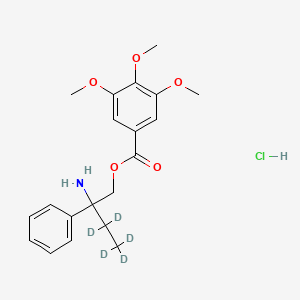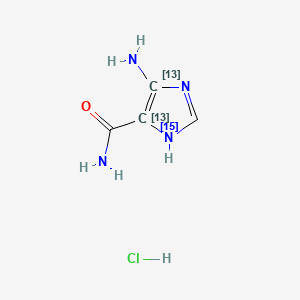
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a biochemical used for proteomics research . It is a labelled metabolite of Temozolomide, a medication used for the treatment of some brain tumors .
Molecular Structure Analysis
The molecular formula of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is C2(13-C)H6N2(15-N)O. HCl . The molecular weight is 165.556 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt are not available, it’s known that 5-Amino-4-imidazolecarboxamide hydrochloride exhibits corrosion inhibition and adsorption characteristics on aluminum in 1M HCl .Scientific Research Applications
Metabolic Pathway Research
This compound is used for stable isotope labeling , which allows researchers to study metabolic pathways in vivo safely. It’s particularly useful for understanding diseases where metabolism is altered .
Environmental Pollutant Standards
The stable isotope-labeled compounds serve as standards for detecting environmental pollutants in air, water, soil, sediment, and food .
Pharmaceutical Testing
It’s used as a high-quality reference standard in pharmaceutical testing to ensure the accuracy and calibration of analytical instruments .
Cancer Research
In cancer research, derivatives of this compound, like 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr), have been shown to induce differentiation of monocytic leukemia cell lines in an AMPK-independent manner .
Proteomics Research
The compound is utilized in proteomics research to study protein expression and interaction within cells .
Synthesis of Heterocyclic Compounds
It aids in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines, which are essential components of nucleic acids .
Endurance Enhancement Studies
Research has found that derivatives like AICAR can increase the endurance of sedentary mice, which has implications for metabolic diseases .
Antiproliferative Effects
AICAR also exhibits antiproliferative effects and can induce apoptosis of aneuploid cells, which are cells with an abnormal number of chromosomes .
Mechanism of Action
Target of Action
The primary target of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By activating AMPK, AICAR can influence various biological processes, including glucose and lipid metabolism, and can help protect against cardiac ischemic injury .
Biochemical Pathways
AICAR is an intermediate in the generation of inosine monophosphate . It affects the purine metabolism pathway and can influence the synthesis of nucleotides. The activation of AMPK by AICAR can also lead to the inhibition of certain biosynthetic pathways, such as fatty acid and cholesterol synthesis, which are energy-consuming processes .
Pharmacokinetics
It’s known that the compound has been used clinically, suggesting it has suitable bioavailability for therapeutic applications .
Result of Action
The activation of AMPK by AICAR leads to a variety of cellular effects. It can increase the metabolic activity of tissues and change the physical composition of muscle . This has led to interest in AICAR as a potential treatment for conditions like diabetes .
properties
IUPAC Name |
4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUYSMIELHIQL-UJQHOCGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747003 |
Source


|
| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246816-45-4 |
Source


|
| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


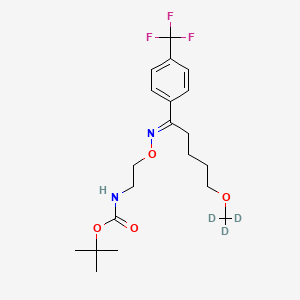
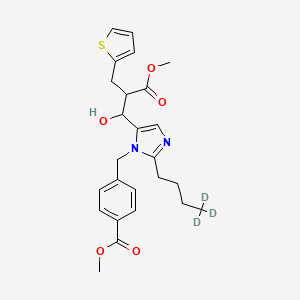
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
